molecular formula C23H26N4O2 B2650448 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251676-22-8

7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2650448
CAS No.: 1251676-22-8
M. Wt: 390.487
InChI Key: XTNLFFHLRAXAHZ-UHFFFAOYSA-N
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Description

This compound is a 1,8-naphthyridine derivative characterized by a morpholine-4-carbonyl group at position 3, a methyl substituent at position 7, and a para-isopropylphenylamine group at position 2. Its molecular formula is C₂₅H₂₉N₅O₂ (molecular weight: 443.54 g/mol).

Properties

IUPAC Name

[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)17-5-7-18(8-6-17)26-21-19-9-4-16(3)25-22(19)24-14-20(21)23(28)27-10-12-29-13-11-27/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNLFFHLRAXAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the morpholine ring, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate specific biological targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as materials science, nanotechnology, and environmental science.

Mechanism of Action

The mechanism of action of 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Key structural analogs and their modifications are summarized below:

Compound Name Substituents at Position 3 Substituents at Position 4 Molecular Weight (g/mol) Source
Target Compound Morpholine-4-carbonyl 4-(propan-2-yl)phenyl 443.54
BI59670: 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine 4-Methylpiperidine-1-carbonyl 4-(propan-2-yl)phenyl 402.53
BI90242: 7-methyl-3-(morpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine Morpholine-4-carbonyl 3,4,5-Trimethoxyphenyl 438.48
HC-030031 (TRPA1 inhibitor) 1,3-Dimethyl-2,6-dioxo-tetrahydropurin-7-yl 4-(propan-2-yl)phenyl ~350 (estimated)
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one Diethylaminomethyl Phenyl (at position 2) 335.40

Key Observations :

  • Position 3 Modifications :
    • The morpholine-4-carbonyl group (target compound) offers a balance of polarity and conformational flexibility compared to the 4-methylpiperidine-1-carbonyl in BI59670. Piperidine derivatives may exhibit higher lipophilicity due to reduced oxygen content .
    • In BI90242, the morpholine group is retained, but the para-isopropylphenyl group is replaced with 3,4,5-trimethoxyphenyl , which introduces electron-donating methoxy groups. This substitution could enhance π-π stacking interactions in biological systems .
  • In contrast, HC-030031 (a TRPA1 inhibitor) uses a purine-based scaffold but retains the para-isopropylphenyl group, suggesting a shared pharmacophoric element .

Biological Activity

The compound 7-methyl-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H24N4O(Molecular Weight 324 43 g mol)\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}\quad (\text{Molecular Weight 324 43 g mol})

Research indicates that this compound may exhibit its biological effects through various mechanisms, including:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For example, it may interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.
  • Targeting Cancer Cells : Preliminary studies suggest that the compound could selectively induce cytotoxicity in cancer cells, particularly those deficient in certain DNA repair pathways such as BRCA2. This selectivity is crucial for developing targeted cancer therapies.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant biological activity:

  • Cytotoxicity : The compound has been tested against various cancer cell lines, revealing IC50 values indicating its potency. For instance, in BRCA2-deficient DT40 cells, the compound showed an IC50 value of approximately 9.45 μM, suggesting moderate cytotoxicity .
Cell LineIC50 (μM)
BRCA2-deficient DT409.45
Other Cancer Cell LinesVariable

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight modifications that enhance the biological activity of the compound. For example, substituting different groups at specific positions on the naphthyridine core has resulted in improved potency and selectivity against target enzymes .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The compound exhibits good oral bioavailability, which is a critical factor for drug development.
  • Metabolism : Initial studies suggest that it undergoes metabolic transformations that may affect its efficacy and safety profile.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • PARP Inhibitors in Cancer Therapy : Compounds with structural similarities to this compound have been used successfully in treating cancers characterized by BRCA mutations. These studies underscore the potential for this class of compounds to serve as effective therapeutic agents .
  • Combination Therapies : Research suggests that combining this compound with other chemotherapeutics could enhance its efficacy by exploiting synergistic effects against resistant cancer types.

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